Ethyl 4-chloro-3,3-difluorobutanoate
Description
Properties
IUPAC Name |
ethyl 4-chloro-3,3-difluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2/c1-2-11-5(10)3-6(8,9)4-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTTYVQTFNGJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3,3-difluorobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3,3-difluorobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3,3-difluorobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to catalyze the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using an amine would yield an amide derivative.
Hydrolysis: The primary products are 4-chloro-3,3-difluorobutanoic acid and ethanol.
Scientific Research Applications
Pharmaceutical Applications
- Synthesis of Bioactive Compounds :
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds derived from this compound exhibit antimicrobial properties. This is particularly relevant in the development of new antibiotics or antifungal agents.
- Drug Development :
Agrochemical Applications
-
Pesticide Development :
- This compound's unique reactivity profile allows for its use in developing novel pesticides. The incorporation of fluorine can enhance the potency and selectivity of agrochemicals against pests while minimizing environmental impact.
- Herbicide Formulations :
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
| Synthetic Route | Conditions | Yield |
|---|---|---|
| Reaction with SF4/HF | 10 hours at controlled temperature | Up to 71% preparative yield |
| Deoxofluorination of keto esters | Optimized conditions with HF | High yields reported |
Case Studies
- Fluorination Processes :
- Biological Activity Assessment :
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3,3-difluorobutanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chloro and fluorine atoms on the butanoate backbone influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-Chloro-3,3-difluorobutanoate
- Molecular Formula : C₆H₉ClF₂O₂ (identical to the target compound).
- Substituents : Chlorine at C2, fluorine at C3.
- Key Differences: The positional isomerism (Cl at C2 vs. C4) alters electronic distribution and steric effects.
Ethyl 3-Amino-4,4-difluorobutanoate
- Molecular Formula: C₆H₁₁F₂NO₂.
- Substituents: Amino (-NH₂) at C3, fluorine at C4.
- Key Differences: The amino group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or ethanol). The absence of chlorine reduces electrophilicity, making this compound more suited for peptide coupling or as a building block in bioactive molecules .
Ethyl 4-(3-Chlorophenyl)-3-oxobutanoate
- Molecular Formula : C₁₂H₁₃ClO₃.
- Substituents : 3-Chlorophenyl group at C4, ketone (oxo) at C3.
- The oxo group enables keto-enol tautomerism, broadening its utility in condensation reactions (e.g., Knorr quinoline synthesis) .
Ethyl 4-Chloro-3-hydroxybutanoate
- Molecular Formula : C₆H₁₁ClO₃.
- Substituents : Hydroxyl (-OH) at C3, chlorine at C4.
- Key Differences :
Comparative Data Table
Biological Activity
Ethyl 4-chloro-3,3-difluorobutanoate (ECD) is a compound of growing interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with ECD, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its ester functional group and the presence of both chlorine and fluorine atoms, which contribute to its reactivity and biological properties. The synthesis of ECD typically involves the fluorination of ethyl acetoacetate or related compounds under controlled conditions to achieve the desired substitution pattern.
Synthesis Example:
A common method for synthesizing ECD involves the use of sulfur tetrafluoride (SF4) in a semi-industrial setting. The reaction conditions are optimized to ensure high yields while minimizing side reactions. For instance, the ratio of SF4 to keto ester can significantly influence the selectivity and yield of the desired product .
The biological activity of ECD can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that ECD may act as an inhibitor for certain enzymes involved in metabolic pathways. Specifically, compounds similar to ECD have shown inhibitory activity against enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis .
Case Studies
-
Inhibition of Enzymatic Activity :
A study demonstrated that derivatives of ECD exhibited significant inhibition against specific serine/threonine kinases. The IC50 values for these interactions were reported in the nanomolar range, indicating potent inhibitory effects . -
Antimicrobial Properties :
Research has also indicated that ECD possesses antimicrobial properties. In vitro assays showed that ECD could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics . -
Chiral Synthesis Applications :
The compound has been utilized as a chiral building block in asymmetric synthesis processes. For example, recombinant Escherichia coli expressing specific reductases has been employed to convert ECD into more complex molecules with high enantiomeric excess . This application highlights its significance in pharmaceutical chemistry.
Data Tables
| Biological Activity | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | Serine/Threonine Kinase | 145 | Potent inhibitor |
| Antimicrobial Activity | Various Bacterial Strains | Varies | Effective against Gram-positive |
| Chiral Synthesis | Carbonyl Reductase | >90% yield | High enantiomeric excess achieved |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-chloro-3,3-difluorobutanoate, and how can reaction conditions be tailored to improve yield?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, halogenated esters like ethyl 4-chloro-3-oxobutanoate may undergo fluorination using agents like SF₄ or DAST (diethylaminosulfur trifluoride). Reaction optimization should focus on controlling temperature (e.g., 0–5°C to minimize side reactions) and solvent polarity (e.g., THF or DCM) to stabilize intermediates . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .
Q. How can structural characterization techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in the stereochemistry of this compound?
- Single-crystal X-ray diffraction is definitive for determining bond angles, dihedral angles, and spatial arrangements. For instance, in related fluorinated esters, X-ray studies revealed dihedral angles between aromatic and heterocyclic groups (e.g., 59.8° and 33.3° for pyrazole rings), confirming steric effects from chlorine and fluorine substituents . NMR (¹H, ¹³C, ¹⁹F) complements this by identifying coupling patterns (e.g., J values for vicinal fluorines) and verifying regiochemistry .
Q. What analytical methods are most effective for quantifying impurities in this compound?
- Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used. A C18 column and mobile phase of acetonitrile/water (70:30 v/v) can separate halogenated byproducts. GC-MS is also effective for volatile impurities, with electron ionization (EI) providing fragmentation patterns to identify contaminants like unreacted chloroacetoacetate precursors .
Advanced Research Questions
Q. How do steric and electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?
- The electron-withdrawing nature of fluorine increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the 3,3-difluoro group can reduce accessibility. Computational studies (DFT) on similar esters show that fluorine's inductive effect lowers the LUMO energy of the carbonyl by ~1.2 eV, enhancing reactivity despite steric constraints . Contrast this with non-fluorinated analogs, where slower reaction kinetics are observed .
Q. What strategies address structural disorder in X-ray crystallography data for fluorinated esters, and how does this impact structural interpretation?
- Disorder in ethyl or halogen substituents (e.g., site-occupancy factors of 0.71/0.29 in related compounds) can be modeled using split-atom refinement in software like SHELXL. For example, in a study of a bis-pyrazole ester, two orientations of disordered ethyl groups were resolved, revealing intermolecular C–H⋯O interactions that stabilize the crystal lattice . Refinement with restraints (e.g., SIMU, DELU) ensures realistic thermal parameters .
Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be reconciled?
- Contradictions may arise from dynamic effects (e.g., rotamers) or solvent interactions. For instance, in IR, the carbonyl stretch (C=O) at ~1740 cm⁻¹ may split due to rotational isomerism, while NMR might show averaged signals. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze rotamers, revealing distinct peaks for each conformation . DFT calculations (e.g., Gaussian) can simulate spectra to match experimental data .
Methodological Guidance
Designing experiments to probe the hydrolytic stability of this compound under physiological conditions:
- Conduct pH-dependent hydrolysis studies (pH 2–10) at 37°C, monitoring degradation via LC-MS. Use pseudo-first-order kinetics to calculate half-lives. Fluorine’s electronegativity typically reduces hydrolysis rates; compare with non-fluorinated analogs (e.g., ethyl 4-chloro-3-hydroxybutanoate, which hydrolyzes 3× faster at pH 7.4) .
Evaluating catalytic systems for cross-coupling reactions involving this compound:
- Test palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings with aryl boronic acids. Optimize ligand-to-metal ratios (e.g., 1:1 to 1:4) and solvent systems (e.g., DMF/H₂O). Monitor reaction progress via TLC (hexane/ethyl acetate = 2:3, Rf ≈ 0.8) . Fluorine’s ortho effect may necessitate higher catalyst loading (5–10 mol%) compared to non-fluorinated substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
